3-iso-Propoxyphenyl-(2-thienyl)methanol
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Overview
Description
3-iso-Propoxyphenyl-(2-thienyl)methanol is an organic compound with the molecular formula C14H16O2S It is characterized by the presence of a phenyl group substituted with an isopropoxy group and a thienyl group attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iso-Propoxyphenyl-(2-thienyl)methanol typically involves the reaction of 3-iso-Propoxybenzaldehyde with 2-thienylmagnesium bromide in the presence of a suitable catalyst. The reaction proceeds via a Grignard reaction mechanism, where the thienylmagnesium bromide acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde to form the corresponding alcohol.
Reaction Conditions:
- Solvent: Anhydrous ether or tetrahydrofuran (THF)
- Temperature: 0°C to room temperature
- Catalyst: Anhydrous magnesium sulfate (MgSO4)
- Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-iso-Propoxyphenyl-(2-thienyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl and thienyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) under appropriate conditions.
Major Products Formed
Oxidation: 3-iso-Propoxyphenyl-(2-thienyl)ketone
Reduction: 3-iso-Propoxyphenyl-(2-thienyl)methane
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-iso-Propoxyphenyl-(2-thienyl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-iso-Propoxyphenyl-(2-thienyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biochemical responses. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-iso-Propoxyphenyl-(2-furyl)methanol
- 3-iso-Propoxyphenyl-(2-pyridyl)methanol
- 3-iso-Propoxyphenyl-(2-phenyl)methanol
Uniqueness
3-iso-Propoxyphenyl-(2-thienyl)methanol is unique due to the presence of both the isopropoxyphenyl and thienyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(3-propan-2-yloxyphenyl)-thiophen-2-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2S/c1-10(2)16-12-6-3-5-11(9-12)14(15)13-7-4-8-17-13/h3-10,14-15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPQMNOHXOGDRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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